![molecular formula C19H27NO4S B2773798 [2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 384835-19-2](/img/structure/B2773798.png)
[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
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Description
[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H27NO4S and its molecular weight is 365.49. The purity is usually 95%.
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Biological Activity
The compound [2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate (CAS Number: 1005159-83-0) is a synthetic molecule with a complex structure that has garnered interest in various biological research contexts. Its molecular formula is C19H27NO4S, and it has a molecular weight of approximately 365.49 g/mol. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes a pyridine ring, which is known for its biological activity, and a cyclohexyl group that may influence its pharmacokinetic properties. The presence of a methylsulfanyl group also suggests potential interactions with biological targets.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C19H27NO4S |
Molecular Weight | 365.49 g/mol |
CAS Number | 1005159-83-0 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action appears to involve the inhibition of key enzymes involved in NAD biosynthesis, which is critical for bacterial survival and replication.
Case Study: Inhibition of Mycobacterium tuberculosis
A notable study demonstrated that certain derivatives targeting the enzyme NaMN adenylyltransferase (MtNadD) showed potent inhibitory effects in vitro. The study screened a library of compounds against MtNadD and identified several chemotypes with promising antitubercular activity. This highlights the potential of this compound class in developing new treatments for resistant strains of tuberculosis .
Cytotoxicity and Selectivity
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various human cell lines. Preliminary results suggest that while it exhibits antimicrobial properties, it also maintains a favorable selectivity index, indicating lower toxicity to human cells compared to bacterial cells.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Specifically targeting enzymes involved in metabolic pathways critical for bacterial survival.
- Disruption of Cellular Processes : Interfering with cellular respiration or energy production pathways in bacteria.
- Binding Affinity : Strong binding to target sites on bacterial enzymes, leading to effective inhibition.
Summary of Key Studies
- Antimycobacterial Activity : Research has shown that derivatives related to this compound inhibit MtNadD effectively at low micromolar concentrations, making them viable candidates for further development as antitubercular agents .
- Structure-Activity Relationship (SAR) : Studies have explored various analogues to determine which structural features contribute most significantly to bioactivity, guiding future synthesis efforts .
- Pharmacological Profiles : Ongoing research is assessing the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic potential and optimize dosing regimens.
Properties
IUPAC Name |
[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-12(2)14-8-7-13(3)10-16(14)24-17(21)11-23-19(22)15-6-5-9-20-18(15)25-4/h5-6,9,12-14,16H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKBAPGCGFDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)COC(=O)C2=C(N=CC=C2)SC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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